2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid is the urease enzyme . Urease is a 550kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all the synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can disrupt the survival and colonization of H. pylori in the gastric mucosa .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of urease, leading to a disruption in the survival and colonization of H. pylori . This could potentially be used for the treatment of infections caused by this bacterium .
Biochemical Analysis
Biochemical Properties
The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid has been found to exhibit urease inhibitory activities . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The effects of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid on cells are primarily related to its urease inhibitory activity. By inhibiting urease, this compound can potentially affect the survival of certain bacteria such as Helicobacter pylori, which relies on urease to increase pH for survival .
Molecular Mechanism
At the molecular level, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid exerts its effects by interacting with the active site of the urease enzyme. This interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with amines to form an intermediate. This intermediate then reacts with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
5-arylidine amino-1,3,4-thiadiazol-2-yl derivatives: These compounds have shown potent antioxidant and anticancer activities.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid stands out due to its specific combination of the thiadiazole ring with a phenylacetic acid moiety
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-7(8(14)15)6-4-2-1-3-5-6/h1-5,7H,(H2,11,12)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLCGDIOJARGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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